molecular formula C10H7BrN2 B8790049 2-Bromo-6-phenylpyrazine

2-Bromo-6-phenylpyrazine

Cat. No.: B8790049
M. Wt: 235.08 g/mol
InChI Key: RSBJEJSXHIEQQM-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylpyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a phenyl group at position 6. Its molecular formula is C₁₀H₇BrN₂, with a molecular weight of 235.08 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the phenyl group contributes steric bulk and modulates electronic properties.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-bromo-6-phenylpyrazine

InChI

InChI=1S/C10H7BrN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

RSBJEJSXHIEQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Bromo-Substituted Pyrazines with Aryl/Aryloxy Groups

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-6-phenylpyrazine Br (C2), Ph (C6) 235.08 High lipophilicity; synthetic intermediate
2-(4-Bromophenoxy)-6-methylpyrazine Br-Ph-O (C2), Me (C6) 279.13 Used in agrochemical research
6-Bromo-N2-methylpyrazine-2,3-diamine Br (C6), NH₂ (C2), NHMe (C3) 217.06 Potential for coordination chemistry

Key Insights :

  • Electronic Effects: The phenyl group in this compound is electron-donating via resonance, contrasting with the electron-withdrawing bromophenoxy group in 2-(4-Bromophenoxy)-6-methylpyrazine. This difference influences reactivity in cross-coupling reactions .
  • Lipophilicity: The phenyl substituent increases lipophilicity compared to methyl or amino groups, affecting solubility in polar solvents .

Halogenated Pyrazines with Mixed Substituents

Compound Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
5-Bromo-6-chloropyrazin-2-amine Br (C5), Cl (C6), NH₂ (C2) 222.45 Antimycobacterial lead compound
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine Br (C2), CF₃CH₂O (C6) 257.01 High electronegativity; fluorinated drug candidate

Key Insights :

  • Biological Activity : Chloro and bromo combinations (e.g., 5-Bromo-6-chloropyrazin-2-amine) show antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹), suggesting halogen positioning impacts target binding .
  • Fluorinated Analogs : The trifluoroethoxy group in 2-Bromo-6-(trifluoroethoxy)pyrazine enhances metabolic stability, a trait valuable in pharmacokinetic optimization .

Amino-Substituted Bromopyrazines

Compound Substituents Molecular Weight (g/mol) Structural Features Reference
3-Amino-6-bromopyrazine-2-carboxamide Br (C6), NH₂ (C3), CONH₂ (C2) 231.03 Hydrogen-bonding capacity; kinase inhibitor scaffold
2-Bromo-6-hydrazinylpyridine Br (C2), NHNH₂ (C6) 202.02 Forms halogen and hydrogen bonds in crystal packing

Key Insights :

  • Hydrogen Bonding: Amino and hydrazine groups enable intermolecular interactions, critical in crystal engineering or protein-ligand binding .
  • Reactivity : Hydrazine substituents (e.g., in 2-Bromo-6-hydrazinylpyridine) facilitate condensation reactions to form heterocycles like triazoles .

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